molecular formula C18H17ClN2O3 B6536336 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide CAS No. 1021208-02-5

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B6536336
CAS No.: 1021208-02-5
M. Wt: 344.8 g/mol
InChI Key: ZLHQZXBOUPJOCX-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide (hereafter referred to as the target compound) is a small-molecule antagonist of the neuropeptide Y Y2 receptor (NPY Y2R), a G protein-coupled receptor (GPCR) implicated in appetite regulation, anxiety, and bone homeostasis . Its structure comprises a 1-acetyl-2,3-dihydroindole core linked via an acetamide group to a 4-chlorophenoxy moiety.

Key pharmacological studies demonstrate its high selectivity for Y2R (Ki < 10 nM) over other NPY receptor subtypes (Y1, Y4, Y5), with minimal off-target activity .

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHQZXBOUPJOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Etherification: The acetylated indole is reacted with 4-chlorophenol in the presence of a base like potassium carbonate to form the ether linkage.

    Amidation: Finally, the compound is subjected to amidation with chloroacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group of the phenoxy moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Neuropeptide Y Receptor Antagonists

BIIE0246 is another Y2R antagonist but features a dibenzazepine core and a triazolone group. Unlike the target compound, BIIE0246 exhibits lower oral bioavailability due to its larger molecular weight (MW = 822.97 g/mol vs. the target compound’s ~400 g/mol) and higher polar surface area, limiting blood-brain barrier penetration .

JNJ-5207787 (synonymous with the target compound) was optimized for improved pharmacokinetics, achieving a plasma half-life of 4–6 hours in preclinical models, compared to BIIE0246’s shorter duration (<2 hours) .

Table 1: Comparison of Y2R Antagonists

Compound Core Structure Key Substituents Y2R Ki (nM) Selectivity (Y2 vs. Y1/Y4/Y5)
Target Compound Dihydroindole 4-Chlorophenoxy, acetyl <10 >100-fold
BIIE0246 Dibenzazepine Triazolone, piperazinyl 5–10 ~50-fold
BIBP3226 Argininamide Diphenylacetyl 2–4 Low (Y1 selective)
FPR1/FPR2 Agonists with Acetamide Linkers

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , share acetamide linkages but target formyl peptide receptors (FPR1/FPR2). These compounds activate calcium mobilization in neutrophils (EC50 = 0.1–1 μM) but lack Y2R affinity . Structural differences include:

  • Core heterocycle: Pyridazinone vs. dihydroindole.
  • Substituents: Bromophenyl/methoxybenzyl vs. chlorophenoxy. The pyridazinone core’s planar geometry may favor FPR binding, whereas the dihydroindole’s partial saturation enhances Y2R selectivity .
Chlorophenoxy-Containing ATF4 Inhibitors

A patent (EP 3649478) describes 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynylazetidin-3-yl)methyl)acetamide derivatives as ATF4 inhibitors for cancer therapy. These compounds retain the 4-chlorophenoxy group but replace the dihydroindole with an azetidine-ethynyl scaffold. While the target compound’s Y2R antagonism relies on hydrophobic interactions, the ATF4 inhibitors likely disrupt protein-DNA interactions via π-stacking of the ethynyl group .

Simple Indolyl Acetamides

N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide () lacks the acetylated dihydroindole and 4-chlorophenoxy group.

Table 2: Structural Analogs with Divergent Targets

Compound Core Structure Target Key Functional Groups
Target Compound Dihydroindole Y2R Acetyl, 4-chlorophenoxy
FPR Agonist () Pyridazinone FPR1/FPR2 Bromophenyl, methoxybenzyl
ATF4 Inhibitor () Azetidine-ethynyl ATF4 Dual chlorophenoxy, ethynyl

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